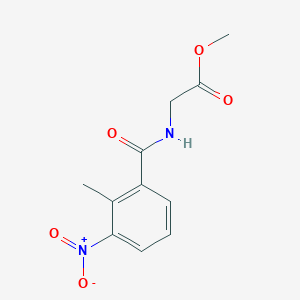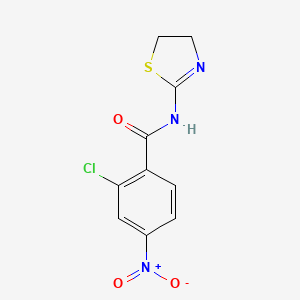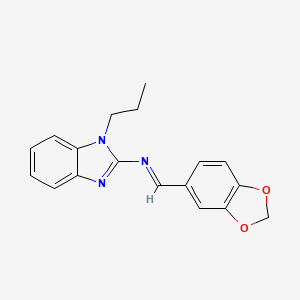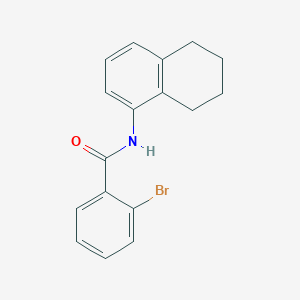
5-bromo-2-methoxy-N-(3-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-methoxy-N-(3-methylphenyl)benzamide, also known as BML-210, is a synthetic compound that belongs to the class of benzamides. This compound is used in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of COX-2, which is involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide has been shown to inhibit angiogenesis by blocking the activity of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide have been studied in vitro and in vivo. It has been reported to inhibit the activity of COX-2, which is involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide has been shown to inhibit angiogenesis, which is essential for tumor growth. However, the compound has not been extensively studied in humans, and its safety and efficacy in humans are not known.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide in lab experiments is its potential therapeutic properties. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-angiogenic properties. In addition, the compound can be synthesized in good yields using a well-established method. However, one of the limitations of using 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide in lab experiments is its limited availability. The compound is not commercially available, and it needs to be synthesized in the lab, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the study of 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide. One direction is to study the safety and efficacy of the compound in humans. Another direction is to study the potential therapeutic properties of the compound in other diseases, such as arthritis, Alzheimer's disease, and cardiovascular diseases. In addition, future studies could focus on the development of analogs of 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide with improved potency and selectivity. Finally, future studies could investigate the mechanism of action of the compound in more detail to gain a better understanding of its therapeutic properties.
Méthodes De Synthèse
The synthesis of 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide involves the reaction of 2-bromo-5-nitroanisole with 3-methylbenzoyl chloride in the presence of a base. The resulting product is then reduced using a palladium catalyst to obtain 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide. This synthesis method has been reported in the literature, and the compound can be obtained in good yields.
Applications De Recherche Scientifique
5-bromo-2-methoxy-N-(3-methylphenyl)benzamide has been studied for its potential therapeutic properties. It has been reported to have anti-inflammatory, anti-cancer, and anti-angiogenic properties. The compound has been shown to inhibit the activity of COX-2, a key enzyme involved in the inflammatory response. It has also been reported to inhibit the growth of cancer cells in vitro and in vivo. In addition, 5-bromo-2-methoxy-N-(3-methylphenyl)benzamide has been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth.
Propriétés
IUPAC Name |
5-bromo-2-methoxy-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-4-3-5-12(8-10)17-15(18)13-9-11(16)6-7-14(13)19-2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFHUDLXTLRZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-N-(3-methylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739923.png)


![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5739944.png)
![N'-[4-(dipropylamino)benzylidene]-2-furohydrazide](/img/structure/B5739945.png)


![1-[(4-chlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B5739973.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739977.png)
![methyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5739989.png)


![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)
![4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5740018.png)